REACTION_CXSMILES
|
ClCC([NH:5][C:6]([CH3:19])([CH3:18])[CH2:7][C:8]1[CH:9]=[C:10]([CH2:14][C:15]([OH:17])=[O:16])[CH:11]=[CH:12][CH:13]=1)=O.NC(N)=S.[C:24](O)(=O)[CH3:25]>C(O)C>[CH2:24]([O:17][C:15](=[O:16])[CH2:14][C:10]1[CH:11]=[CH:12][CH:13]=[C:8]([CH2:7][C:6]([NH2:5])([CH3:18])[CH3:19])[CH:9]=1)[CH3:25]
|
Name
|
|
Quantity
|
5.1 g
|
Type
|
reactant
|
Smiles
|
ClCC(=O)NC(CC=1C=C(C=CC1)CC(=O)O)(C)C
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Name
|
|
Quantity
|
1.6 g
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Type
|
reactant
|
Smiles
|
NC(=S)N
|
Name
|
|
Quantity
|
18 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to reflux under a nitrogen atmosphere for 16 hours
|
Duration
|
16 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
DISSOLUTION
|
Details
|
the residue dissolved in ethanol (150 ml), saturated with hydrogen chloride gas
|
Type
|
TEMPERATURE
|
Details
|
the resulting solution heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 16 hours
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
the residue partitioned between ethyl acetate (200 ml) and 5% aqueous sodium carbonate (200 ml)
|
Type
|
EXTRACTION
|
Details
|
The organic extract
|
Type
|
WASH
|
Details
|
was washed with saturated sodium chloride (100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (sodium sulfate)
|
Type
|
CUSTOM
|
Details
|
The residue was purified by strong cation exchange resin
|
Type
|
WASH
|
Details
|
eluting with methanol
|
Type
|
WASH
|
Details
|
2N ammonia in methanol to elute the product
|
Type
|
CONCENTRATION
|
Details
|
The eluent was concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(CC1=CC(=CC=C1)CC(C)(C)N)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.68 g | |
YIELD: PERCENTYIELD | 63% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |